1-(3-Dimethylaminobutyl)-3-(3-diethylamino-5-methylhexylamino)indazole
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Overview
Description
1-(3-Dimethylaminobutyl)-3-(3-diethylamino-5-methylhexylamino)indazole is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Dimethylaminobutyl)-3-(3-diethylamino-5-methylhexylamino)indazole typically involves multi-step organic reactions. The process may start with the preparation of the indazole core, followed by the introduction of the dimethylaminobutyl and diethylamino-5-methylhexylamino groups through nucleophilic substitution or other suitable reactions. Common reagents used in these reactions include alkyl halides, amines, and various catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Dimethylaminobutyl)-3-(3-diethylamino-5-methylhexylamino)indazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, amines, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the indazole core.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Dimethylaminobutyl)-3-(3-diethylamino-5-methylhexylamino)indazole involves its interaction with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Dimethylaminopropyl)-3-(3-diethylamino-5-methylhexylamino)indazole
- 1-(3-Dimethylaminobutyl)-3-(3-diethylamino-5-methylpentylamino)indazole
Uniqueness
1-(3-Dimethylaminobutyl)-3-(3-diethylamino-5-methylhexylamino)indazole is unique due to its specific structural features, which may confer distinct biological activities and chemical properties compared to similar compounds. Its unique combination of functional groups and molecular architecture makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
88837-09-6 |
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Molecular Formula |
C24H43N5 |
Molecular Weight |
401.6 g/mol |
IUPAC Name |
1-N-[1-[3-(dimethylamino)butyl]indazol-3-yl]-3-N,3-N-diethyl-5-methylhexane-1,3-diamine |
InChI |
InChI=1S/C24H43N5/c1-8-28(9-2)21(18-19(3)4)14-16-25-24-22-12-10-11-13-23(22)29(26-24)17-15-20(5)27(6)7/h10-13,19-21H,8-9,14-18H2,1-7H3,(H,25,26) |
InChI Key |
ZNVWPPLLVUOEBE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(CCNC1=NN(C2=CC=CC=C21)CCC(C)N(C)C)CC(C)C |
Origin of Product |
United States |
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